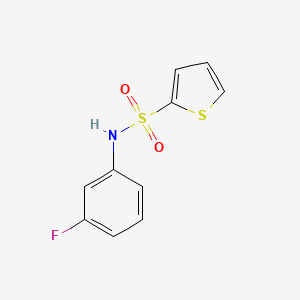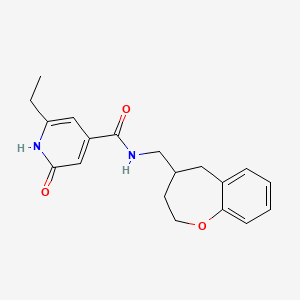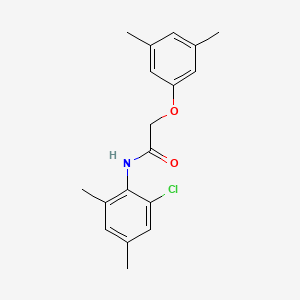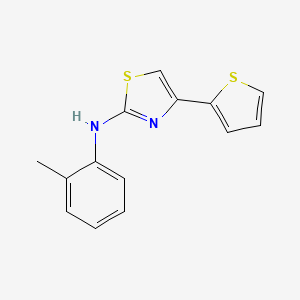![molecular formula C21H19NO7 B5653828 7-(3,4,5-trimethoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B5653828.png)
7-(3,4,5-trimethoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives often involves intricate reactions, including intramolecular cyclization and the use of catalysts to achieve the desired molecular framework. For instance, a method for the synthesis of novel quinoline derivatives through the intramolecular Friedel-Crafts acylation reactions has been developed, demonstrating the feasibility of constructing complex quinoline frameworks under mild conditions with good yields, indicating a potentially applicable approach for synthesizing the subject compound (Yang et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives reveals a high degree of conformational and configurational complexity. Studies on similar compounds show that the molecular structure can exhibit conformational disorders, such as the intermediate between envelope and half-chair forms, highlighting the intricate three-dimensional arrangement of atoms within these molecules (Cuervo et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives are known for their reactivity in various chemical reactions, including radical bromination and nucleophilic substitution. The reactivity of these compounds can be significantly influenced by the presence of substituents on the quinoline nucleus, which can lead to the formation of a range of products under different conditions (Li, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound, a quinoline derivative, has been explored in various synthetic chemistry applications. For example, Ukrainets, Golik, and Chernenok (2013) studied the synthesis and diuretic activity of similar quinoline derivatives, demonstrating their significance in chemical synthesis and potential pharmacological properties (Ukrainets, Golik, & Chernenok, 2013).
- Dinakaran et al. (2008) synthesized novel ofloxacin derivatives from quinoline carboxylic acids, illustrating the role of these compounds in developing antimycobacterial agents (Dinakaran et al., 2008).
Biological Activities
- Al-Hiari et al. (2008) reported the antimicrobial properties of quinoline carboxylic acid derivatives, highlighting their effectiveness against Gram-positive bacterial strains. This indicates potential applications in antibacterial drug development (Al-Hiari et al., 2008).
- Cuervo et al. (2009) discussed the conformational and configurational disorder in similar quinoline compounds, which is relevant for understanding their chemical behavior and potential interactions in biological systems (Cuervo et al., 2009).
Pharmacological Potential
- Studies have demonstrated the pharmacological potential of quinoline derivatives. Mikhailitsyn and Bekhli (1975) described a method for preparing quinoline derivatives that could have implications in pharmacology (Mikhailitsyn & Bekhli, 1975).
- Bänziger et al. (2000) presented a large-scale synthesis of a quinoline derivative, indicating the feasibility of producing these compounds for potential pharmaceutical applications (Bänziger et al., 2000).
Advanced Applications
- Takano et al. (2003) synthesized quinoxalinecarboxylic acid derivatives with substituted phenyl groups, showing applications in neuroprotection and potential for exploring nervous system disorders (Takano et al., 2003).
- Padalkar and Sekar (2014) studied the photophysical properties of similar quinoline derivatives, revealing potential applications in materials science and fluorescence studies (Padalkar & Sekar, 2014).
Propiedades
IUPAC Name |
7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-25-18-6-11(7-19(26-2)20(18)27-3)14-8-13(21(23)24)12-9-16-17(10-15(12)22-14)29-5-4-28-16/h6-10H,4-5H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEUPVRQDQASMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC4=C(C=C3C(=C2)C(=O)O)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4,5-Trimethoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5653758.png)
![1-(1-{[3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5653759.png)
![(3aS*,6aS*)-2-(2-chloro-4,5-diethoxybenzyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653776.png)
![methyl 4-({[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5653781.png)
![3-(2-aminophenyl)-1-methylbenzo[g]quinoxalin-2(1H)-one](/img/structure/B5653791.png)
![2-[5-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5653806.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5653813.png)

![2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole](/img/structure/B5653824.png)


![1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5653856.png)
![N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5653857.png)